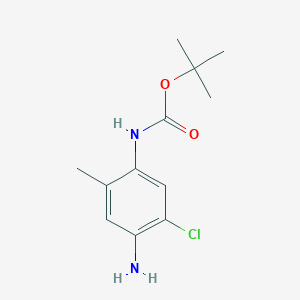
tert-Butyl (4-amino-5-chloro-2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-amino-5-chloro-2-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with amino, chloro, and methyl groups. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-5-chloro-2-methylphenyl)carbamate typically involves the reaction of 4-amino-5-chloro-2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl (4-amino-5-chloro-2-methylphenyl)carbamate can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Strong acids like TFA or hydrochloric acid (HCl).
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced derivatives of the phenyl ring.
Deprotection: Free amine.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis and other organic reactions .
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Studied for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds .
Medicine:
- Potential applications in drug design and development, particularly in the synthesis of enzyme inhibitors and receptor modulators .
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl (4-amino-5-chloro-2-methylphenyl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar structure but lacks the phenyl ring and its substitutions.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of a phenyl ring.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a phenoxyethyl group instead of a phenyl ring.
Uniqueness: tert-Butyl (4-amino-5-chloro-2-methylphenyl)carbamate is unique due to its specific substitutions on the phenyl ring, which confer distinct chemical properties and reactivity. Its stability and ease of removal make it a valuable protecting group in organic synthesis .
Propriétés
Numéro CAS |
1279869-28-1 |
|---|---|
Formule moléculaire |
C12H17ClN2O2 |
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-7-5-9(14)8(13)6-10(7)15-11(16)17-12(2,3)4/h5-6H,14H2,1-4H3,(H,15,16) |
Clé InChI |
NBLCCHNWMDKBDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


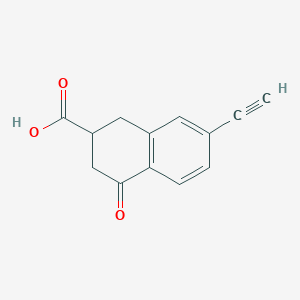

![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)
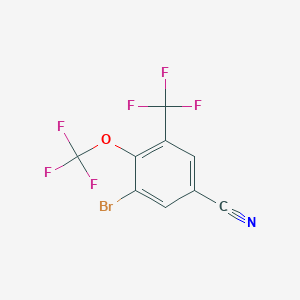
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)

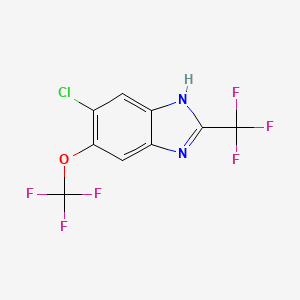
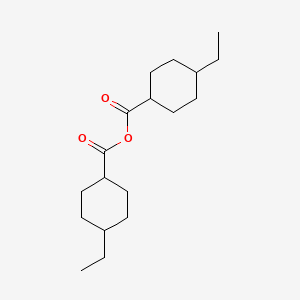
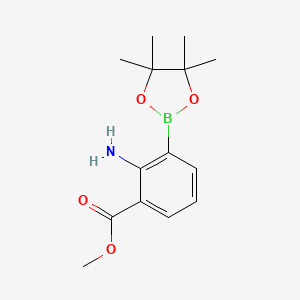

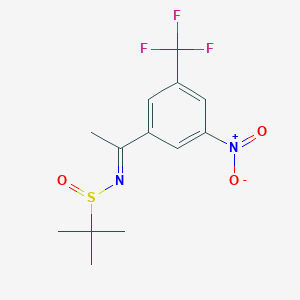
![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
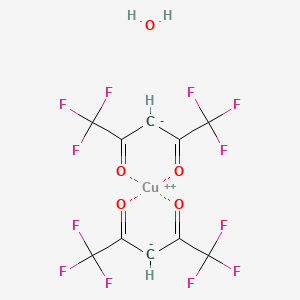
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
